molecular formula C10H13NO3S B1425741 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide CAS No. 1484062-10-3

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide

Cat. No. B1425741
M. Wt: 227.28 g/mol
InChI Key: UTDLQOSVRLWDPD-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 1484062-10-3 . It has a molecular weight of 227.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide . The InChI code is 1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13) .

Scientific Research Applications

  • Synthesis and Biological Activity : A study focused on the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, closely related to the benzofuran sulfonamide structure. These compounds demonstrated good inhibitory activity against lipoxygenase and moderate inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. They also showed promising antibacterial properties against different bacterial strains (Irshad et al., 2016).

  • Oxidative C–H/C–H Cross-Coupling : Research involving the oxidative cross-coupling of (hetero)aromatic sulfonamides with (hetero)arenes, including benzofuran, was reported. This method yielded ortho-sulfonamido bi(hetero)aryls, highlighting its potential in material exploitation and drug discovery (Ran et al., 2018).

  • Antiproliferative Properties : A study on the synthesis of sulfonamide derivatives, including those with a benzofuran structure, revealed antiproliferative activity against various cancer cell lines. Some of these compounds showed better activity than established drugs like 5-fluorouracil (Pawar et al., 2017).

  • Antibacterial and Lipoxygenase Inhibition : Another study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, which showed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

  • Carbonic Anhydrase Inhibitory Activity : Compounds including benzofuran-2-sulfonamides were examined for their inhibitory effects on carbonic anhydrase, an enzyme crucial in various physiological processes. These studies have implications for developing new drugs targeting carbonic anhydrase-related disorders (Graham et al., 1990).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDLQOSVRLWDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide
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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide
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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide

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